molecular formula C16H16N2O2 B5718353 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

Cat. No. B5718353
M. Wt: 268.31 g/mol
InChI Key: VOLCIWVKPTZBLQ-JXMROGBWSA-N
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Description

3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of acrylamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and neuroprotection. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its potential therapeutic applications in cancer treatment and neuroprotection. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide, including further research into its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide could be studied for its potential applications in other fields of medicine, such as cardiovascular and metabolic diseases.

Synthesis Methods

3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde followed by the reaction of the resulting compound with acryloyl chloride. Another synthesis method involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxylic acid hydrazide followed by the reaction of the resulting compound with acryloyl chloride. Both of these methods result in the formation of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment and neuroprotection. Studies have shown that 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-8-5-13(6-9-15)7-10-16(19)18-12-14-4-2-3-11-17-14/h2-11H,12H2,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCIWVKPTZBLQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)acrylamide

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